molecular formula C9H14N2O3 B3353427 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde CAS No. 5454-68-2

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde

Cat. No.: B3353427
CAS No.: 5454-68-2
M. Wt: 198.22 g/mol
InChI Key: ZLFBMVZKWGDNMU-UHFFFAOYSA-N
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Description

Chemical Identity:
2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde (CAS: 5454-68-2) is a substituted imidazolidine derivative characterized by a pentyl chain at position 4, a carbonyl group at positions 2 and 5, and a formyl (-CHO) substituent at position 2. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 226.23 g/mol. The compound is structurally defined by a five-membered imidazolidine ring system, which confers rigidity and influences its reactivity and solubility .

Properties

IUPAC Name

2,5-dioxo-4-pentylimidazolidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-3-4-5-9(6-12)7(13)10-8(14)11-9/h6H,2-5H2,1H3,(H2,10,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFBMVZKWGDNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(C(=O)NC(=O)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281817
Record name NSC23144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-68-2
Record name NSC23144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC23144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde typically involves the reaction of appropriate aldehydes with imidazolidine derivatives under controlled conditions. One common method includes the condensation of pentylamine with glyoxal, followed by cyclization and oxidation steps to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process ensures high yield and purity through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde (CAS: 6952-40-5)

  • Structural Differences :
    • Substituent : The phenyl group replaces the pentyl chain at position 3.
    • Molecular Formula : C₁₀H₈N₂O₃ (vs. C₁₀H₁₄N₂O₃ for the pentyl analog).
    • Key Properties :
  • Increased aromaticity due to the phenyl group, which may enhance π-π stacking interactions in biological systems.
  • Reduced lipophilicity compared to the pentyl derivative (logP: ~1.2 vs. ~2.5 estimated) .

  • Applications: The phenyl derivative (CAS: 6952-40-5) is listed in chemical databases (e.g., ECHEMI) but lacks explicit documentation of industrial or pharmaceutical use.

Imidazoline-Based Agrochemicals

Compounds such as imazamox and imazethapyr () share the imidazolidine/imidazoline core but differ in substituents:

  • Imazamox : Contains a pyridinecarboxylic acid moiety and methoxymethyl group.
  • Imazethapyr : Features an ethyl group instead of methoxymethyl.
Property 2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde Imazamox Imazethapyr
Core Structure Imidazolidine Imidazoline Imidazoline
Key Substituent Pentyl, aldehyde Pyridinecarboxylic acid Ethyl, pyridinecarboxylic acid
Application Unknown (research chemical) Herbicide Herbicide
Bioactivity Not reported Acetolactate synthase inhibition Acetolactate synthase inhibition

The absence of a carboxylic acid group in this compound likely limits its herbicidal activity compared to commercial imidazoline agrochemicals .

Heterocyclic Derivatives with Pyrazole and Pyrimidine Moieties

and describe pyrazole- and pyrimidine-based heterocycles (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). While structurally distinct, these compounds highlight trends in substituent effects:

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance stability and modulate electronic properties.

Key Research Findings and Data

Solubility and Reactivity

  • Pentyl vs. Phenyl Derivatives: The pentyl chain in this compound likely improves solubility in nonpolar solvents (e.g., hexane, chloroform) compared to the phenyl analog, which is more soluble in aromatic solvents (e.g., toluene) .
  • Aldehyde Reactivity :
    • The formyl group at position 4 can undergo nucleophilic addition reactions, enabling further functionalization (e.g., condensation with amines to form Schiff bases) .

Biological Activity

2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C₉H₁₄N₂O₃. It is part of the imidazolidine family, which has garnered interest due to its diverse chemical properties and potential biological activities. This compound is primarily investigated for its applications in organic synthesis and pharmaceuticals, particularly for its antimicrobial and antifungal properties.

Chemical Structure and Properties

The compound features a pentyl side chain that contributes to its unique reactivity compared to other imidazolidine derivatives. Its structure includes two carbonyl groups and an aldehyde, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₉H₁₄N₂O₃
Molecular Weight182.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction disrupts biological pathways, leading to antimicrobial or antifungal effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed the following:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary studies indicate that it can inhibit the growth of common fungal pathogens.

Case Study: Antifungal Efficacy

The antifungal activity was assessed in vitro against several fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings highlight the potential of this compound as an antifungal agent.

Research Applications

This compound is utilized in various scientific research applications:

  • Organic Synthesis : Serves as a building block for synthesizing more complex molecules.
  • Drug Development : Explored for its potential use in creating new pharmaceuticals due to its unique chemical structure.
  • Biological Studies : Investigated for its biological activities, particularly in microbiology.

Comparison with Similar Compounds

The compound's uniqueness stems from its pentyl side chain, differentiating it from similar compounds such as:

Compound NameStructural Difference
2,5-Dioxo-4-methylimidazolidine-4-carbaldehydeMethyl side chain instead of pentyl
2,5-Dioxo-4-ethylimidazolidine-4-carbaldehydeEthyl side chain instead of pentyl
2,5-Dioxo-4-propylimidazolidine-4-carbaldehydePropyl side chain instead of pentyl

This comparison underscores the distinct chemical properties imparted by the pentyl group in the structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde
Reactant of Route 2
2,5-Dioxo-4-pentylimidazolidine-4-carbaldehyde

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